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Introduction

Henagliflozin is a novel, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)
developed for the treatment of type 2 diabetes mellitus (T2DM).[1] By targeting SGLT2 in the
proximal tubules of the kidneys, Henagliflozin blocks the reabsorption of glucose, leading to
increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[2]
This insulin-independent mechanism of action makes it a valuable therapeutic option for
managing T2DM. This technical guide provides a comprehensive overview of the early-phase
clinical trial results for Henagliflozin, focusing on its pharmacokinetic, pharmacodynamic, and
safety profiles.

Mechanism of Action

Henagliflozin selectively inhibits SGLT2, a protein responsible for the majority of glucose
reabsorption from the glomerular filtrate back into the bloodstream.[2] In patients with T2DM,
the capacity for glucose reabsorption is often elevated, contributing to hyperglycemia.[2] By
inhibiting SGLT2, Henagliflozin effectively reduces the renal threshold for glucose, promoting
its excretion in the urine.[2] This glucosuric effect not only helps to lower plasma glucose levels
but has also been associated with modest reductions in body weight and blood pressure.[2][3]
The mechanism of action is independent of beta-cell function or insulin resistance.
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Figure 1: Mechanism of action of Henagliflozin in the renal proximal tubule.
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Pharmacokinetics

Early-phase studies in healthy Chinese volunteers and patients with T2DM have characterized
the pharmacokinetic profile of Henagliflozin following single and multiple ascending doses.

Single Ascending Dose (SAD) and Multiple Ascending
Dose (MAD) Studies in Healthy Subjects

Two key studies, a single ascending dose (SAD) trial (2.5-200 mg) with 80 healthy subjects and
a multiple ascending dose (MAD) trial (1.25-100 mg for 10 days) with 48 healthy subjects,
established the initial pharmacokinetic parameters of Henagliflozin.[4] The drug was found to
be rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1.5-3 hours.[4] It
has a half-life of 11-15 hours, and no accumulation was observed with once-daily oral
administration.[4] Plasma exposure to Henagliflozin demonstrated dose-proportional
pharmacokinetic properties over the tested ranges.[4] Urinary excretion of the parent drug was
low, ranging from 3.00% to 5.13% of the administered dose.[4] The primary metabolites
identified in plasma were the glucuronides M5-1, M5-2, and M5-3.[4]

Single Ascending Dose Multiple Ascending Dose
Parameter
(2.5-200 mg) (1.25-100 mg)
Tmax (hours) 15-3 Not Specified
Half-life (hours) 11-15 Not Specified
Accumulation Not Specified None
Dose Proportionality Yes Yes
Urinary Excretion (Parent) 3.00% - 5.13% Not Specified

Table 1: Summary of Pharmacokinetic Parameters in Healthy Subjects.[4]

Pharmacokinetics in Patients with Type 2 Diabetes

A study involving 30 T2DM patients randomized to receive Henagliflozin (5, 10, or 20 mg/day)
or a placebo for 10 days provided further insights into its pharmacokinetic profile in the target
population.[1] Similar to healthy subjects, Henagliflozin exhibited dose-proportional plasma
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concentrations.[1] The half-life in this patient population ranged from 9.1 to 14 hours.[1] A
steady-state plasma concentration was achieved by day 7 of treatment.[1]

Parameter 5 mg Dose 10 mg Dose 20 mg Dose
Half-life (hours) 9.1-14 9.1-14 9.1-14

Time to Steady State Day 7 Day 7 Day 7

Dose Proportionality Yes Yes Yes

Table 2: Pharmacokinetic Profile in Patients with T2DM.[1]

Experimental Protocols
Study Design for Pharmacokinetics in T2DM Patients

The study assessing pharmacokinetics and pharmacodynamics in Chinese patients with T2DM
was a randomized, double-blind, placebo-controlled trial.[1]
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Figure 2: Workflow of the Phase I trial in T2DM patients.

Methodology:

o Participants: Thirty patients with T2DM were enrolled.[1]
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» Randomization: Patients were randomized in a 4:1 ratio to receive either Henagliflozin or a
placebo.[1]

e Dosing: Oral doses of 5, 10, or 20 mg/day of Henagliflozin or a placebo were administered
for 10 days, with no dosing on days 2 and 3.[1]

e Assessments: Pharmacokinetic and pharmacodynamic profiles were measured on day 1 and
day 10.[1]

Pharmacodynamics

Effects on Glycemic Control and Urinary Glucose
Excretion

The pharmacodynamic effects of Henagliflozin are characterized by a dose-dependent
increase in urinary glucose excretion and a reduction in plasma glucose levels.

In the study with T2DM patients, Henagliflozin led to a significant decrease in the 24-hour
mean plasma glucose on both day 1 and day 10 of treatment.[1] Concurrently, a substantial
increase in 24-hour urinary glucose excretion was observed, which also followed a dose-
dependent pattern.[1]

Change in 24h Change in 24h Increase in 24h
Dose Mean Plasma Mean Plasma Urinary Glucose
Glucose (Day 1) Glucose (Day 10) Excretion (Day 1)
5mg -0.3 mmol/L -0.8 mmol/L 11-fold
10 mg -1.0 mmol/L -0.9 mmol/L 65-fold
20 mg -1.0 mmol/L -1.2 mmol/L 82-fold

Table 3: Pharmacodynamic Effects in Patients with T2DM.[1]

In healthy subjects, both the SAD and MAD studies demonstrated a dose-dependent increase
in 24-hour urinary glucose excretion, which appeared to reach a saturation point at doses
greater than 25 mg.[4] Importantly, no significant alterations in serum glucose levels or urinary
electrolyte excretion were observed in these healthy volunteers.[4]
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Safety and Tolerability

Across the early-phase clinical trials, Henagliflozin was generally well-tolerated. In the study
involving T2DM patients, no treatment-related serious adverse events or discontinuations due
to adverse events were reported.[1] Similarly, studies in healthy subjects concluded that
Henagliflozin was well-tolerated.[4]

Drug-Drug Interaction Studies

The potential for pharmacokinetic interactions between Henagliflozin and other commonly
prescribed medications has been investigated.

o Metformin: A study in healthy Chinese male subjects showed no clinically significant
pharmacokinetic interaction when Henagliflozin (25 mg) was co-administered with
metformin (1000 mg). The geometric mean ratios and their 90% confidence intervals for the
area under the plasma concentration-time curve (AUC) and maximum plasma concentration
(Cmax) were within the standard bioequivalence range of 0.80-1.25, indicating that dose
adjustments are not necessary when these drugs are used concomitantly.

o Warfarin: In a study with 16 healthy male Chinese subjects, the co-administration of
Henagliflozin (10 mg/day) and warfarin (5 mg/day) did not result in any clinically relevant
effects on the pharmacokinetic or pharmacodynamic properties of either drug.[5] This
suggests that Henagliflozin and warfarin can be used together without dose adjustments.[5]

Conclusion

The early-phase clinical trial data for Henagliflozin demonstrate a predictable pharmacokinetic
and pharmacodynamic profile that supports a once-daily dosing regimen.[1] The drug is rapidly
absorbed, exhibits dose-proportional plasma exposure, and has a half-life that allows for
sustained therapeutic effects. Its mechanism of action, the selective inhibition of SGLT2, leads
to significant increases in urinary glucose excretion and reductions in plasma glucose levels in
patients with T2DM.[1][2] Safety and tolerability have been favorable in the initial studies, and
no clinically significant drug-drug interactions with metformin or warfarin have been identified.
[1][5] These promising early results have paved the way for further clinical development of
Henagliflozin as a new therapeutic option for the management of type 2 diabetes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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